molecular formula C15H20N2O4 B2920430 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide CAS No. 921584-45-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide

Cat. No.: B2920430
CAS No.: 921584-45-4
M. Wt: 292.335
InChI Key: IYPUBCNTDHUFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide ( 921521-95-1) is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . Its structure is based on the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold, a core structure that has been identified in medicinal chemistry as a promising framework for the development of potent and selective inhibitors of the chromatin-associated protein WDR5 . WDR5 is a high-profile target in anticancer drug discovery, and inhibitors targeting its WIN site have shown utility in disrupting protein-protein interactions that are critical for cancer cell proliferation, particularly in MYC-driven malignancies . Researchers are exploring this class of benzoxazepinone-based compounds to achieve improved cellular potency and favorable physicochemical properties compared to other chemotypes . This reagent is intended for use in early-stage research and drug discovery efforts, specifically for the synthesis and biological evaluation of novel small-molecule therapeutics. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-4-20-8-13(18)16-10-5-6-11-12(7-10)21-9-15(2,3)14(19)17-11/h5-7H,4,8-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPUBCNTDHUFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The benzoxazepine ring and ethoxyacetamide group allow it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target: N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide 2-ethoxyacetamide C₁₅H₂₀N₂O₄* ~308.3 Contains ethoxy and acetamide groups; moderate H-bond capacity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide Propanamide C₁₆H₂₂N₂O₃ 290.36 Smaller substituent; lacks ether oxygen, reducing polarity
N-(5-ethyl-3,3-dimethyl-4-oxo-...)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (6EW) Sulfonamide with trifluoroethyl C₂₃H₂₇F₃N₂O₄S 484.53 Bulky sulfonamide group; fluorinated substituent enhances lipophilicity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide 4-ethoxybenzamide C₂₀H₂₂N₂O₄ 354.4 Larger aromatic substituent; increased π-π stacking potential

*Estimated based on structural analysis.

Key Observations:
  • Substituent Size and Polarity: The target compound’s 2-ethoxyacetamide group balances polarity (via ether oxygen) and hydrogen-bonding capacity (via amide NH and carbonyl). In contrast, the sulfonamide in 6EW introduces a larger, lipophilic group with strong hydrogen-bond donor/acceptor properties .
  • Impact of Fluorine : The trifluoroethyl group in 6EW enhances metabolic stability and membrane permeability, a feature absent in the target compound .
  • Aromatic vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.